Cas no 1445856-03-0 (1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone)
![1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone structure](https://www.kuujia.com/scimg/cas/1445856-03-0x500.png)
1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone
- Ethanone, 1-(1H-pyrrolo[3,2-b]pyridin-5-yl)-
- 1-(1H-pyrrolo[3,2-b]-pyridin-5-yl)ethanone
- 1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone
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- MDL: MFCD22553344
- Inchi: 1S/C9H8N2O/c1-6(12)7-2-3-8-9(11-7)4-5-10-8/h2-5,10H,1H3
- InChI Key: CADRXIWJQWBILA-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CC2=C(C=CN2)N=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 193
- XLogP3: 1.1
- Topological Polar Surface Area: 45.8
1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 221666-5g |
1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one, 95% min |
1445856-03-0 | 95% | 5g |
$5072.00 | 2023-09-06 | |
Alichem | A029196337-25g |
1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone |
1445856-03-0 | 95% | 25g |
5,539.56 USD | 2021-06-01 | |
Matrix Scientific | 221666-1g |
1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one, 95% min |
1445856-03-0 | 95% | 1g |
$1449.00 | 2023-09-06 | |
Matrix Scientific | 221666-500mg |
1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one, 95% min |
1445856-03-0 | 95% | 500mg |
$840.00 | 2023-09-06 | |
Alichem | A029196337-10g |
1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone |
1445856-03-0 | 95% | 10g |
2,954.70 USD | 2021-06-01 | |
Alichem | A029196337-5g |
1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone |
1445856-03-0 | 95% | 5g |
2,150.70 USD | 2021-06-01 |
1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone Related Literature
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
Additional information on 1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone
1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone: A Comprehensive Overview
1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone (CAS No. 1445856-03-0) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolopyridines, which are heterocyclic aromatic compounds with a fused pyrrole and pyridine ring system. The presence of the ethanone group at the 5-position of the pyrrolopyridine ring introduces unique electronic and structural properties that make this compound highly versatile for various applications.
The CAS No. 1445856-03-0 identifier is a crucial reference for this compound in scientific literature and regulatory databases. It ensures that researchers and regulatory bodies can consistently identify and reference this compound across different studies and reports. The 1H-Pyrrolo[3,2-b]pyridin-5-yl moiety is a key structural feature of this compound, contributing to its aromatic stability and potential for forming hydrogen bonds or π-π interactions with other molecules.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone through various routes, including microwave-assisted synthesis and catalytic cross-coupling reactions. These methods have not only improved the yield but also reduced the reaction time, making this compound more accessible for large-scale production. The ethanone group at the 5-position plays a pivotal role in modulating the electronic properties of the molecule, which is critical for its biological activity.
From a pharmacological perspective, 1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone has shown promising results in preclinical studies as a potential therapeutic agent. Its ability to inhibit specific kinases and modulate cellular signaling pathways has been extensively investigated. Recent studies have highlighted its potential in treating cancer by targeting oncogenic kinases such as Aurora kinases and Src family kinases. The pyrrolopyridine ring system provides an ideal scaffold for further functionalization to enhance bioavailability and selectivity.
In addition to its pharmacological applications, 1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone has also found utility in materials science. Its aromaticity and conjugated system make it a candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Researchers have explored its ability to act as an electron transport layer due to its high electron mobility and stability under ambient conditions.
The synthesis of CAS No. 1445856-03-0 involves a multi-step process that typically begins with the preparation of the pyrrolopyridine core. This is followed by functionalization at the 5-position with an ethanone group through nucleophilic substitution or coupling reactions. The choice of reagents and reaction conditions significantly influences the yield and purity of the final product. Recent optimizations have focused on using environmentally friendly solvents and catalysts to align with green chemistry principles.
From an analytical standpoint, 1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone can be characterized using various spectroscopic techniques such as UV-vis spectroscopy, NMR spectroscopy, and mass spectrometry. These methods provide insights into its molecular structure, purity, and stability under different conditions. The UV-vis spectrum reveals strong absorption bands due to the conjugated π-system of the pyrrolopyridine ring, which is essential for its electronic properties.
In terms of safety considerations, CAS No. 1445856-03-0 has been evaluated for potential toxicity in vitro and in vivo models. Initial studies suggest that it exhibits low cytotoxicity against normal cells while showing selective toxicity towards cancer cells. However, further long-term studies are required to fully assess its safety profile for human use.
The development of analogs based on 1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone has opened new avenues for drug discovery. By introducing substituents at different positions on the pyrrolopyridine ring or modifying the ethanone group, researchers can tailor the compound's properties for specific therapeutic applications. For instance, substituting the ethanone group with other functional groups has been explored to enhance solubility or improve binding affinity to target proteins.
In conclusion, CAS No. 1445856-03-0, or 1-(1H-Pyrrolo[3,2-b]pyridin-5-yl)ethanone, represents a valuable addition to the arsenal of compounds being investigated for their potential in medicine and materials science. Its unique chemical structure, coupled with recent advancements in synthesis and application development
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